N'-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide is a chemical compound with a complex structure that includes a cyclohexylidene group, a dibromo-methylphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide typically involves the reaction of cyclohexanone with 3,5-dibromo-4-methylaniline and acetohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of N’-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-Cyclohexylidene-2-[(3-toluidino)acetohydrazide]
- N’-Cyclohexylidene-2-[(4-ethoxyanilino)acetohydrazide]
- N’-Cyclohexylidene-2-[(4-methoxyanilino)acetohydrazide]
Uniqueness
N’-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide is unique due to the presence of the dibromo-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Properties
Molecular Formula |
C15H19Br2N3O |
---|---|
Molecular Weight |
417.14 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-(3,5-dibromo-4-methylanilino)acetamide |
InChI |
InChI=1S/C15H19Br2N3O/c1-10-13(16)7-12(8-14(10)17)18-9-15(21)20-19-11-5-3-2-4-6-11/h7-8,18H,2-6,9H2,1H3,(H,20,21) |
InChI Key |
LWDRFJPUEVIHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=C2CCCCC2)Br |
Origin of Product |
United States |
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